molecular formula C13H16O2 B13490725 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one

1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13490725
M. Wt: 204.26 g/mol
InChI Key: XFURSVLKIILRHQ-BQYQJAHWSA-N
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Description

1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 3,4-dimethylphenyl group and an ethoxy group attached to the prop-2-en-1-one backbone. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3/b8-7+

InChI Key

XFURSVLKIILRHQ-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC(=C(C=C1)C)C

Canonical SMILES

CCOC=CC(=O)C1=CC(=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylacetophenone and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-unsaturated Carbonyl System

The enone system undergoes nucleophilic additions due to its polarized double bond.

  • Michael Addition :
    Reaction with nucleophiles (e.g., amines, thiols) occurs at the β-carbon. For example:

    1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one+R-NH2β-amino adduct\text{this compound} + \text{R-NH}_2 \rightarrow \text{β-amino adduct}

    Yields depend on solvent polarity and catalyst use. In related chalcones, amine additions achieve 60–85% yields under mild conditions (ethanol, 25–60°C).

  • Grignard Reagents :
    Organomagnesium reagents add to the carbonyl, forming tertiary alcohols. Steric hindrance from the 3,4-dimethylphenyl group may reduce yields compared to simpler chalcones.

Cycloaddition Reactions

The conjugated diene system participates in [4+2] Diels-Alder reactions.

Reaction PartnerConditionsProductYieldSource
CyclopentadieneToluene, 110°C, 12hBicyclic adduct44%
Ethyl vinyl etherBenzene, refluxOxabicyclic compound18%

Thermolysis of analogous chalcone-carbene complexes produces hydrindenones (e.g., 49–51 in Scheme 6 of ), suggesting potential for intramolecular cyclizations.

Hydrogenation and Reduction

The α,β-unsaturated ketone is reducible under catalytic conditions.

  • Selective Hydrogenation :
    Using Pd/C or Raney Ni in ethanol, the C=C bond is hydrogenated to yield:

    1-(3,4-Dimethylphenyl)-3-ethoxypropan-1-one\text{1-(3,4-Dimethylphenyl)-3-ethoxypropan-1-one}

    Full reduction (C=O → CH₂) requires harsher conditions (e.g., LiAlH₄), but over-reduction is common.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl ring undergoes EAS at activated positions.

  • Nitration :
    Nitrating agents (HNO₃/H₂SO₄) target the para position to the methyl groups, yielding nitro derivatives. Competitive oxidation of the ethoxy group may occur at elevated temperatures .

  • Sulfonation :
    SO₃ in H₂SO₄ introduces sulfonic acid groups, enhancing water solubility for pharmaceutical applications.

Oxidation Reactions

  • Epoxidation :
    The double bond reacts with peracids (e.g., mCPBA) to form an epoxide:

    Epoxide(70–80% yield, CH2Cl2,0°C)\text{Epoxide} \quad (\text{70–80\% yield, CH}_2\text{Cl}_2, 0°C)
  • Ketone Oxidation :
    Strong oxidants (e.g., KMnO₄) cleave the carbonyl to carboxylic acids, though this is less common due to steric protection.

Ether Cleavage and Functionalization

The ethoxy group undergoes hydrolysis or nucleophilic substitution:

  • Acid-Catalyzed Hydrolysis :
    Concentrated HCl reflux converts the ethoxy to hydroxyl, yielding 1-(3,4-dimethylphenyl)-3-hydroxyprop-2-en-1-one. Side reactions include dehydration .

  • Alkylation :
    Reaction with alkyl halides (e.g., CH₃I) in basic conditions replaces ethoxy with larger alkoxy groups (e.g., methoxy) .

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

ModificationBiological TargetEffectReference
Introduction of –NO₂COX-2 enzymeAnti-inflammatory activity ↑
EpoxidationTubulin polymerizationAnticancer potency ↑

Thermal and Photochemical Reactions

  • Thermolysis :
    At 110°C in benzene, intramolecular cyclization forms spirocyclic diketones (e.g., 41 in ) via carbene intermediates.

  • Photodimerization :
    UV irradiation induces [2+2] cycloaddition, producing dimeric quinones, though yields are low (<20%) .

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the preparation of biologically active molecules.

    Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable lead compound for drug discovery and development.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of agrochemicals, dyes, and polymers due to its versatile chemical reactivity.

Mechanism of Action

The biological activity of 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-ethoxyprop-2-en-1-one: Similar structure but with methoxy groups instead of methyl groups.

    1-(3,4-Dimethylphenyl)-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone group.

Uniqueness: 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one, commonly referred to as a type of α,β-unsaturated ketone, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to various natural products and synthetic derivatives that exhibit significant pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16O\text{C}_{13}\text{H}_{16}\text{O}

This compound features a dimethyl-substituted phenyl group and an ethoxy group attached to a prop-2-en-1-one moiety, contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of α,β-unsaturated carbonyl compounds possess significant activity against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic pathways .

Antiviral Properties

In a comprehensive evaluation of antiviral compounds, it was found that certain analogs of this compound showed promising activity against viral pathogens. The antiviral mechanism is believed to involve inhibition of viral replication and modulation of host immune responses .

Insecticidal Potential

The compound has also been explored for its insecticidal properties. It has been reported that certain derivatives exhibit potent insecticidal activity against pests such as aphids and beetles. The mode of action typically involves neurotoxic effects leading to paralysis and death in target insects .

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various α,β-unsaturated ketones, including this compound. The results indicated that the compound exhibited notable inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL .

Evaluation of Insecticidal Activity

In another investigation, the insecticidal activity of this compound was assessed using bioassays against common agricultural pests. The results showed a mortality rate exceeding 80% in treated groups compared to controls within 48 hours. The study highlighted the potential for developing new insecticides based on this chemical scaffold .

Data Tables

Biological Activity Tested Strains/Organisms Effect Observed Reference
AntimicrobialStaphylococcus aureusMIC: 50 µg/mL
AntimicrobialEscherichia coliMIC: 100 µg/mL
InsecticidalAphids>80% mortality
InsecticidalBeetles>80% mortality

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation, reacting 3,4-dimethylacetophenone with ethyl vinyl ketone in basic conditions. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction rates.
  • Catalysts : Alkaline catalysts (e.g., NaOH or KOH) at controlled temperatures (60–80°C) improve yield.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) ensures purity.
    Yield improvements (>80%) are achieved by maintaining anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How can spectroscopic and crystallographic methods be integrated to characterize the structural features of this compound?

  • X-ray diffraction (XRD) : Single-crystal XRD (using SHELXL or OLEX2) resolves bond lengths and angles, confirming the enone system and substituent geometry .
  • Spectroscopy :
    • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated ketone.
    • NMR : 1H^1H NMR shows doublets for vinylic protons (δ 6.5–7.5 ppm) and ethoxy methyl protons (δ 1.3–1.5 ppm) .
      Data cross-validation ensures structural accuracy .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during refinement of this compound?

Discrepancies arise from disorder or thermal motion. Mitigation strategies:

  • Software tools : SHELXL’s restraints (DFIX, SIMU) refine disordered regions. OLEX2’s visualization identifies outliers in electron density maps .
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Validation : Use PLATON’s ADDSYM to check for missed symmetry .

Q. What computational approaches (e.g., DFT, AIM) are suitable for investigating the electronic structure and reactivity of this compound?

  • DFT : B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Charge distribution analysis explains substituent effects on reactivity .
  • AIM theory : Topological analysis of electron density (at bond critical points) quantifies intramolecular interactions (e.g., C=O polarization) .
    Software: Gaussian 16 or ORCA for calculations; Multiwfn for visualization .

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound while minimizing false positives?

  • Assay design :
    • MIC/MBC tests : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Controls : Include solvent (DMSO) and reference antibiotics (e.g., ampicillin) .
  • Mechanistic studies :
    • Membrane disruption : Propidium iodide uptake assay via flow cytometry.
    • Enzyme inhibition : Molecular docking (AutoDock Vina) against bacterial targets (e.g., DNA gyrase) .

Q. What strategies enable the application of this compound in material science, such as polymer synthesis or optoelectronic devices?

  • Polymer precursors : Radical polymerization of the enone moiety forms cross-linked networks for UV-curable resins.
  • Optoelectronics : Conjugation with thiophene derivatives (via Suzuki coupling) enhances π-electron delocalization for organic semiconductors .
    Characterize using cyclic voltammetry (HOMO-LUMO levels) and UV-vis spectroscopy (bandgap analysis) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb with inert material (vermiculite) and neutralize with 10% acetic acid.
  • Waste disposal : Segregate as halogen-free organic waste for incineration .

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